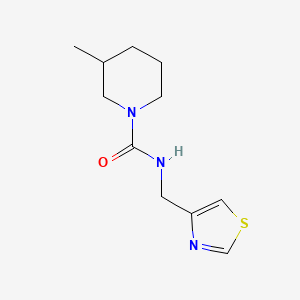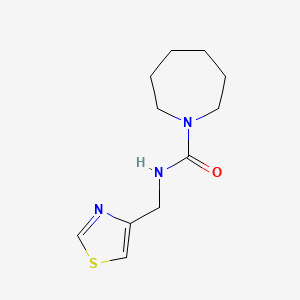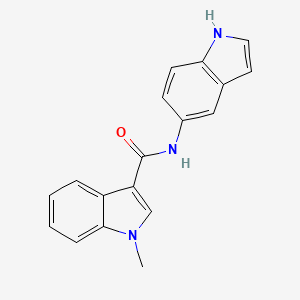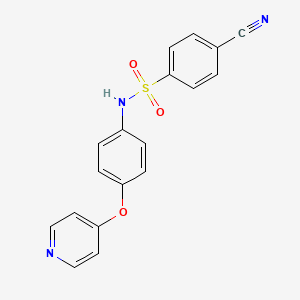![molecular formula C17H24N4O3 B7542890 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine protein kinase that plays a key role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been shown to have a variety of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and diabetes.
Mécanisme D'action
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide exerts its effects by inhibiting GSK-3, which plays a key role in a variety of signaling pathways. GSK-3 is known to regulate the activity of a number of transcription factors, including β-catenin, which is involved in the regulation of cell proliferation and differentiation. By inhibiting GSK-3, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can enhance the activity of β-catenin and other transcription factors, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on transcription factor activity, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the survival and differentiation of stem cells, enhance the activity of growth factors, and modulate the activity of a variety of other signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potency and selectivity for GSK-3. This makes it a useful tool for studying the role of GSK-3 in a variety of cellular processes. However, one limitation of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are therefore necessary to ensure that any observed effects are due specifically to GSK-3 inhibition.
Orientations Futures
There are a number of potential future directions for research on 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide in combination with other drugs, particularly in the treatment of cancer. Finally, there is interest in exploring the potential therapeutic applications of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide in a variety of other disease areas, including cardiovascular disease and inflammation.
Méthodes De Synthèse
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with N-(cyclohexylmethyl)-4-nitrobenzamide, followed by reduction of the resulting nitro compound and subsequent reaction with 1,3-propanediamine.
Applications De Recherche Scientifique
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been extensively studied in a variety of scientific research applications. In cancer research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. In neurodegenerative disease research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the survival of neurons and enhance neuronal differentiation. In diabetes research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the differentiation of insulin-producing cells from stem cells.
Propriétés
IUPAC Name |
2-[[4-[cyclohexyl(methyl)amino]benzoyl]amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-21(12-5-3-2-4-6-12)13-9-7-11(8-10-13)17(24)20-14(15(18)22)16(19)23/h7-10,12,14H,2-6H2,1H3,(H2,18,22)(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSAHFWYEZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)





![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)